molecular formula C15H23N3O2 B8502080 1-Boc-4-(2-methyl-4-pyridyl)-piperazine

1-Boc-4-(2-methyl-4-pyridyl)-piperazine

Cat. No.: B8502080
M. Wt: 277.36 g/mol
InChI Key: WPKHUMCJQOAKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-4-(2-methyl-4-pyridyl)-piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development. This compound, in particular, has a tert-butyl group attached to the piperazine ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-methylpyridin-4-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with 2-methylpyridine-4-carboxylic acid, followed by the introduction of a tert-butyl group. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine. The mixture is stirred and cooled to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(2-methyl-4-pyridyl)-piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

1-Boc-4-(2-methyl-4-pyridyl)-piperazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its ability to bind to various biological targets.

    Medicine: It is explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-methylpyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness

1-Boc-4-(2-methyl-4-pyridyl)-piperazine is unique due to the presence of the 2-methylpyridin-4-yl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 4-(2-methylpyridin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C15H23N3O2/c1-12-11-13(5-6-16-12)17-7-9-18(10-8-17)14(19)20-15(2,3)4/h5-6,11H,7-10H2,1-4H3

InChI Key

WPKHUMCJQOAKMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl piperazine-1-carboxylate (500 mg) was dissolved in NMP (10 ml), and 4-chloro-2-methylpyridine (685 mg) and tri-n-butylamine (498 mg) were added thereto, followed by stirring at 150° C. overnight. To the reaction mixture was added water, followed by extraction with EtOAc. The organic layer was dried over MgSO4, and then the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography to obtain tert-butyl 4-(2-methylpyridin-4-yl)piperazine-1-carboxylate (667 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
685 mg
Type
reactant
Reaction Step Two
Quantity
498 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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